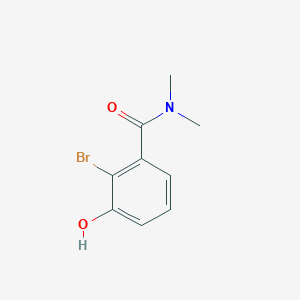

2-Bromo-3-hydroxy-N,N-dimethylbenzamide

Description

2-Bromo-3-hydroxy-N,N-dimethylbenzamide is a brominated aromatic amide featuring a hydroxyl group at the 3-position and dimethylamide substituents on the nitrogen. This compound combines electron-withdrawing (bromo) and electron-donating (hydroxy) groups, creating a unique electronic profile.

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

2-bromo-3-hydroxy-N,N-dimethylbenzamide |

InChI |

InChI=1S/C9H10BrNO2/c1-11(2)9(13)6-4-3-5-7(12)8(6)10/h3-5,12H,1-2H3 |

InChI Key |

YRBNGTOTXDKZGQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=C(C(=CC=C1)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-hydroxy-N,N-dimethylbenzamide can be achieved through several methods. One common approach involves the bromination of 3-hydroxy-N,N-dimethylbenzamide. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carbonyl group of the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium or copper.

Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide, often in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, typically in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

Substitution: Formation of substituted benzamides with various functional groups replacing the bromine atom.

Oxidation: Formation of 2-bromo-3-oxo-N,N-dimethylbenzamide.

Reduction: Formation of 2-bromo-3-hydroxy-N,N-dimethylbenzylamine.

Scientific Research Applications

2-Bromo-3-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand the interaction of brominated compounds with biological systems.

Medicine: Explored for its potential therapeutic applications. Derivatives of this compound are studied for their efficacy in treating various diseases.

Industry: Utilized in the development of specialty chemicals and materials. It is used in the formulation of certain polymers and resins.

Mechanism of Action

The mechanism of action of 2-Bromo-3-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-Bromo-N,N-dimethylbenzamide (CAS 54616-47-6)

- Structure : Lacks the 3-hydroxy group present in the target compound.

- Reactivity : The absence of the hydroxyl group reduces hydrogen-bonding capacity and may lower solubility in polar solvents. Evidence from esterification studies shows that para-substituted N,N-dimethylbenzamides (e.g., 4-CN, 4-CF₃) exhibit higher reactivity (up to 98% yield) compared to meta-substituted derivatives due to reduced steric hindrance .

- Chromatography : N,N-Dimethylbenzamide derivatives exhibit lower retention indices than primary amides due to reduced polarity from the dimethyl groups .

3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS 211388-38-4)

- Structure : Contains a hydroxyalkyl substituent on the amide nitrogen instead of dimethyl groups.

- Such derivatives are often used as directing groups in C–H activation reactions .

4-Bromo-N,N-dimethylbenzamide (CAS 18469-37-9)

- Structure : Bromo substituent at the para position instead of ortho.

- Electronic Effects : Para-substituted bromo derivatives experience less steric strain, facilitating higher yields in esterification (e.g., 84% for 4-CF₃ vs. 27% for 3-methyl in meta-substituted analogs) .

Reactivity in Esterification Reactions

The target compound’s 3-hydroxy group introduces steric and electronic effects distinct from other bromobenzamides:

- Steric Effects : Ortho-substituted bromo groups (as in 2-bromo derivatives) create steric congestion near the carbonyl, reducing esterification efficiency. For example, 2-methyl-N,N-dimethylbenzamide yields only trace ester products .

- However, this effect may be counterbalanced by the electron-withdrawing bromo group.

Table 1: Esterification Yields of Selected N,N-Dimethylbenzamides

*Predicted based on steric and electronic interplay.

Physical and Spectroscopic Properties

- Solubility: The 3-hydroxy group enhances polarity, likely increasing solubility in alcohols or water compared to non-hydroxylated analogs (e.g., 2-bromo-N,N-dimethylbenzamide). However, the bromo atom’s hydrophobicity may offset this effect .

- Spectroscopy : IR and NMR spectra would show distinct signals for the hydroxyl proton (broad ~3300 cm⁻¹ in IR; δ 5–6 ppm in ¹H NMR) and deshielded aromatic protons due to bromo and hydroxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.